3-Chloro-N-(4-fluorobenzyl)aniline
Overview
Description
3-Chloro-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C13H11ClFNO It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a 4-fluorobenzyl group, and a chlorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-fluorobenzyl)aniline typically involves nucleophilic substitution reactions. One common method is the reaction of 3-chloroaniline with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and safety. The reaction conditions are carefully controlled, and the use of continuous flow reactors may be employed to enhance efficiency and scalability. The choice of solvents and reagents is also made considering environmental and economic factors .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-fluorobenzyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in organic solvents are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .
Scientific Research Applications
3-Chloro-N-(4-fluorobenzyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism by which 3-Chloro-N-(4-fluorobenzyl)aniline exerts its effects involves its interaction with specific molecular targets. The presence of the chlorine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: Similar in structure but lacks the benzyl group.
4-Fluoro-N-(3-chlorobenzyl)aniline: Similar but with different positions of chlorine and fluorine atoms.
3-Chloro-4-(3-fluorobenzyloxy)aniline: Contains an additional oxygen atom linking the benzyl group to the aniline ring
Uniqueness
3-Chloro-N-(4-fluorobenzyl)aniline is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly affect its chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups on the benzene ring makes it a versatile intermediate in organic synthesis .
Biological Activity
Overview
3-Chloro-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C13H11ClFNO. It is a derivative of aniline, characterized by the presence of a chlorine atom and a fluorobenzyl group, which significantly influences its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and as a biochemical probe.
The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of 3-chloroaniline with 4-fluorobenzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate, often conducted in solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Chemical Structure
Property | Value |
---|---|
IUPAC Name | 3-chloro-N-[(4-fluorophenyl)methyl]aniline |
Molecular Formula | C13H11ClFNO |
Molecular Weight | 251.68 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chlorine and fluorine substituents on the aromatic ring can enhance binding affinity to enzymes or receptors, modulating various biochemical pathways. This compound has shown potential in:
- Antimicrobial Activity : It has been noted for its effectiveness against certain bacterial strains, potentially due to its structural characteristics that allow it to penetrate bacterial membranes .
- Antiviral Activity : Research indicates that derivatives of this compound may exhibit inhibitory effects against viruses such as MERS-CoV, suggesting its role in antiviral drug development .
Biological Studies and Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Studies : In vitro studies have demonstrated that compounds similar to this compound possess antibacterial properties against strains like Staphylococcus aureus and Chromobacterium violaceum. The structure-activity relationship (SAR) indicates that halogenated anilines can enhance antimicrobial activity by altering membrane permeability .
- Antiviral Activity : A study highlighted that derivatives of this compound were effective against MERS-CoV, showing a significant inhibitory concentration (IC50 = 0.157 μM) without cytotoxic effects. This positions the compound as a candidate for further antiviral research .
- Enzyme Interaction Studies : The compound has been utilized as a probe in biochemical assays to study enzyme interactions, particularly those involved in metabolic pathways. Its unique structural features allow for selective binding, making it valuable in enzymatic studies.
Case Study 1: Antimicrobial Efficacy
In a comparative study examining various aniline derivatives, this compound was found to inhibit bacterial growth more effectively than its non-halogenated counterparts. The study measured minimum inhibitory concentrations (MIC), revealing that halogen substitution significantly enhances activity against resistant strains.
Case Study 2: Antiviral Screening
A high-throughput screening identified several quinazoline derivatives with structural similarities to this compound as potent inhibitors of MERS-CoV. These findings suggest that modifications in the aniline structure can lead to enhanced antiviral properties, warranting further exploration into its mechanism of action .
Properties
IUPAC Name |
3-chloro-N-[(4-fluorophenyl)methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-2-1-3-13(8-11)16-9-10-4-6-12(15)7-5-10/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAALBLSPXNWMLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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